molecular formula C10H14O2 B3143430 3-(o-Tolyloxy)-1-propanol CAS No. 52448-99-4

3-(o-Tolyloxy)-1-propanol

Cat. No.: B3143430
CAS No.: 52448-99-4
M. Wt: 166.22 g/mol
InChI Key: RQROCSGRAXVVFN-UHFFFAOYSA-N
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Description

Contextualizing Aryloxypropanol Derivatives in Organic Chemistry Research

The aryloxypropanolamine skeleton is a foundational structure in medicinal chemistry. nih.gov A significant number of compounds based on this scaffold have been developed as β-adrenergic receptor antagonists (beta-blockers), which are crucial for managing cardiovascular conditions. google.com The general structure consists of an aryloxy group connected to a propanolamine (B44665) side chain. acs.org Most compounds in this class are structural variations of 1-amino-3-aryloxy-2-propanol. google.com

Research in this field is extensive, focusing on the design and synthesis of novel derivatives to achieve selectivity for specific adrenergic receptor subtypes (e.g., β₁, β₂, β₃) and to modulate pharmacological profiles. nih.govnih.gov The synthesis of these derivatives often involves the reaction of a substituted phenol (B47542) with an epoxide, such as epichlorohydrin, followed by the ring-opening of the resulting intermediate with a suitable amine. researchgate.netijper.org This modular synthesis allows for wide structural variability on both the aromatic (aryl) portion and the amine portion of the molecule, enabling chemists to fine-tune the compound's properties. nih.gov The exploration of aryloxypropanol derivatives extends beyond cardiovascular applications into potential treatments for obesity, diabetes, and depression. nih.govnih.gov

Research Significance and Potential Academic Applications of 3-(o-Tolyloxy)-1-propanol as a Chemical Entity

While many prominent aryloxypropanol derivatives contain a secondary alcohol and an amine group (propanolamines), this compound is notable for possessing a primary alcohol. This structural feature makes it a valuable precursor and intermediate in chemical synthesis. The terminal hydroxyl (-OH) group is a reactive site for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures.

The academic significance of this compound lies in its utility as a starting material. Researchers can leverage this compound to synthesize novel substances where the o-tolyloxypropanol moiety is desired. For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified with various carboxylic acids, or converted into other functional groups. A key transformation is its potential conversion to an amino group, which would provide a synthetic route to novel aryloxypropanolamine derivatives. google.com The synthesis of related structures, such as (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (a derivative of Tomoxetine), highlights the role of such building blocks in creating optically active pharmaceutical agents. google.com

The compound's structure is well-defined by its chemical properties and can be characterized using standard spectroscopic techniques.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
IUPAC Name 3-(2-methylphenoxy)propan-1-ol
Synonyms 3-(o-cresoxy)propan-1-ol, 3-(o-tolyloxy)propanol

| Structure | A propanol (B110389) backbone with an o-tolyloxy group at the 3-position. ontosight.ai |

Detailed analysis using spectroscopic methods is essential for confirming the structure of synthesized compounds. The expected spectroscopic data for this compound are based on the characteristic signals of its functional groups.

Table 2: Illustrative Spectroscopic Data for this compound

Spectroscopy Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the o-tolyl group (approx. 6.8-7.2 ppm), methylene (B1212753) protons adjacent to the ether oxygen and the alcohol (approx. 3.5-4.1 ppm), the central methylene protons (approx. 1.9-2.2 ppm), the methyl group on the tolyl ring (approx. 2.2 ppm), and the hydroxyl proton (variable shift). The splitting patterns would follow the n+1 rule. lehigh.edu
¹³C NMR Distinct signals for the carbon atoms in the molecule. docbrown.info Aromatic carbons would appear in the downfield region (approx. 110-160 ppm). The carbon bearing the hydroxyl group would be around 60-65 ppm, the carbon attached to the ether oxygen around 68-72 ppm, the central aliphatic carbon around 30-35 ppm, and the methyl carbon around 15-20 ppm. docbrown.infomiamioh.edu
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ indicating the O-H stretch of the alcohol group. Strong C-O stretching bands for the ether and alcohol functionalities (approx. 1050-1250 cm⁻¹). C-H stretching bands for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (approx. 1450-1600 cm⁻¹). lehigh.edu

| Mass Spectrometry | A molecular ion (M+) peak corresponding to the molecular weight (166.22). Common fragmentation patterns would include the loss of water (M-18) and cleavage of the ether bond, leading to fragments corresponding to the o-cresol (B1677501) moiety (m/z 107 or 108) and the propanol side chain. lehigh.edunih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQROCSGRAXVVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966875
Record name 3-(2-Methylphenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52448-99-4
Record name 1-Propanol, 3-(o-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052448994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylphenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 3 O Tolyloxy 1 Propanol Analogs

Reaction Kinetics and Mechanisms of Propanol (B110389) Ether Linkages

The ether linkage in 3-(o-tolyloxy)-1-propanol and its analogs is a key site for atmospheric degradation. The reactivity of similar hydroxy ethers has been investigated to understand their atmospheric lifetimes and the products formed.

The primary atmospheric sink for propanol ethers is their reaction with photochemically generated radicals. nih.govnih.gov Experimental and computational studies on analogs such as 3-ethoxy-1-propanol (3E1P) and 3-methoxy-1-propanol (3M1P) have determined the rate coefficients for their reactions with chlorine atoms (Cl), hydroxyl radicals (OH), and nitrate radicals (NO3) at room temperature. nih.govnih.gov

The dominant degradation process during the daytime is the reaction with the OH radical. nih.gov The reaction involves the abstraction of a hydrogen atom, primarily from the methylene (B1212753) groups (—CH2—) that are in an alpha-position to either the ether oxygen or the hydroxyl oxygen, as these sites are activated. nih.govnih.govfigshare.com For instance, in the degradation of 3-methoxy-1-propanol, the primary attack by OH radicals occurs at the hydrogen atoms bonded to carbon atoms adjacent to the ether group's oxygen atom. nih.gov

The resulting alkyl radicals rapidly react with molecular oxygen (O2) in the atmosphere to form peroxy radicals ([R•] + O2 → [ROO•]). These peroxy radicals can then react with nitric oxide (NO) to produce alkoxy radicals ([ROO•] + NO → [RO•] + NO2), which subsequently undergo further decomposition or isomerization reactions. nih.govresearchgate.net This sequence of reactions leads to the formation of various smaller, oxygenated products. For 3M1P, major products include methyl formate, 3-hydroxypropyl formate, glycolaldehyde, and 3-methoxypropanal. nih.govresearchgate.net

Atmospheric Reaction Rate Coefficients for this compound Analogs
Analog CompoundRadicalRate Coefficient (cm³ molecule⁻¹ s⁻¹)
3-Ethoxy-1-propanolCl(3.46 ± 0.22) × 10⁻¹⁰
OH(3.48 ± 0.19) × 10⁻¹¹
NO₃(1.08 ± 0.07) × 10⁻¹⁴
3-Methoxy-1-propanolOH1.85 × 10⁻¹¹ (Computed)

Data sourced from studies on 3-ethoxy-1-propanol and 3-methoxy-1-propanol. nih.govnih.gov

Gas-phase studies provide a fundamental understanding of the reaction mechanisms. For the reaction of propanol ethers with OH radicals, the proposed mechanism begins with H-atom abstraction. nih.govfigshare.com Computational studies on 3-methoxy-1-propanol confirm that abstraction from the three —CH2— groups is the most significant pathway, leading to the formation of three primary radical intermediates: CH3OCH2CH2C•HOH, CH3OCH2C•HCH2OH, and CH3OC•HCH2CH2OH. figshare.com

These intermediates then react with O2 and NO. nih.govresearchgate.net The subsequent degradation pathways for the resulting alkoxy radicals include:

C—C bond scission: This fragmentation pathway breaks the carbon backbone, leading to smaller carbonyl compounds and radical species.

Reaction with O2: This can lead to the formation of aldehydes and hydroperoxyl radicals (HO2).

Isomerization: Intramolecular H-atom shifts can occur, leading to more stable radical configurations before further reaction.

These pathways collectively contribute to the formation of secondary pollutants in the troposphere and influence local air quality. nih.govresearchgate.net The tropospheric lifetime of these compounds is relatively short, on the order of hours, indicating rapid degradation. nih.govresearchgate.net

Transformations Involving the Hydroxyl Group

The terminal hydroxyl (—OH) group of this compound is a site for various chemical transformations, allowing for the synthesis of a wide range of derivatives.

The hydroxyl group can readily undergo esterification when reacted with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction where water is produced as a byproduct. masterorganicchemistry.com

General Reaction: R-COOH (Carboxylic Acid) + this compound ⇌ R-COO-CH2CH2CH2-O-C6H4-CH3 (Ester) + H2O

The reaction equilibrium can be shifted toward the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com The rate and yield of the reaction are influenced by factors such as temperature, the molar ratio of reactants, and the amount of catalyst. ceon.rsresearchgate.net For example, in the esterification of propanoic acid with 1-propanol, increasing the temperature from 35°C to 65°C significantly increases the reaction rate and yield. ceon.rs

Effect of Temperature on Propyl Propanoate Yield
Reaction Time (min)Yield at 35°CYield at 65°C
3042.3%85.6%
21083.7%96.9%

Data based on the esterification of propanoic acid with 1-propanol, demonstrating typical trends applicable to this compound. ceon.rs

The hydroxyl group of this compound can also be converted into carbamate and thiocarbamate moieties, which are important functional groups in pharmaceuticals and agrochemicals. researchgate.nethelsinki.fi

Carbamates (O-Aryl Carbamates) can be synthesized by reacting the alcohol with an isocyanate (R-N=C=O). Alternatively, modern methods avoid toxic isocyanates by using amines and a carbonyl source like carbon dioxide. One such benign method involves the condensation of phenols or alcohols with primary amines and CO2 using a peptide coupling reagent like propanephosphonic acid anhydride (T3P). researchgate.nethelsinki.fi

Thiocarbamates are sulfur analogs of carbamates and exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org O-thiocarbamates can be synthesized from alcohols. A common method is the reaction of an alcohol with a thiocyanate (R-S-C≡N). wikipedia.org The Newman-Kwart rearrangement can then be used to isomerize the O-thiocarbamate to the more stable S-thiocarbamate at high temperatures. wikipedia.org

Cleavage and Rearrangement Reactions

Under specific conditions, such as high temperatures, the bonds within this compound and its analogs can undergo cleavage or rearrangement. Gas-phase pyrolysis studies of similar compounds, like 3-phenoxy-1-propanol derivatives, show that the molecule can break down into smaller, more stable fragments. scilit.com While detailed mechanistic studies for this compound are not widely available, the principles from analogous structures suggest that thermal decomposition would likely involve the cleavage of the C—O ether bond or fragmentation of the propanol chain.

In more complex chemical systems, bond cleavage and subsequent reassembly are possible. For instance, palladium-catalyzed three-component reactions have been shown to proceed through innovative processes involving C–N bond cleavage, modification of a fragment, and selective reassembly. nih.gov While not a simple cleavage or rearrangement of the starting alcohol, these studies highlight the potential for complex transformations involving the cleavage of bonds within the molecular backbone under catalytic conditions. nih.gov

Carbon-Oxygen Bond Cleavage Facilitated by Lewis Acids

The cleavage of the carbon-oxygen bond in aryl ethers, a key structural feature in this compound and its analogs, is a challenging chemical transformation due to the bond's inherent stability. wikipedia.orglongdom.org However, research has demonstrated that this process can be significantly facilitated by the use of Lewis acids. Lewis acids function by coordinating to the ether oxygen, which polarizes and weakens the C–O bond, thereby lowering the activation energy required for its cleavage. nsf.govnih.govmasterorganicchemistry.com This strategy has been effectively employed in various systems, including those involving transition metal catalysis.

Mechanistically, the process begins with the formation of an adduct between the Lewis acid and the ether oxygen. This interaction withdraws electron density from the oxygen atom, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack or further reaction. nsf.govmasterorganicchemistry.com In nickel-catalyzed systems, for instance, the addition of a Lewis acid like trimethylaluminum (AlMe₃) has been shown to accelerate aryl ether cleavage by several orders of magnitude. nsf.govnih.gov Low-temperature NMR spectroscopy studies have confirmed the quantitative coordination of the ether to the aluminum center, leading to a precursor with significantly lower activation parameters for the cleavage event. nsf.govnih.gov

Studies on lignin model compounds, which contain similar β-O-4 aryl-ether linkages, further illuminate this process. A synergistic Co–Zn catalyst system has been shown to be effective in cleaving these linkages, where the Zn component acts as the Lewis acid. nih.gov The presence of a hydroxyl group on the side chain, as is present in this compound, has been found to greatly promote the cleavage of aryl–ether linkages activated by the Zn Lewis acid, which is attributed to favorable adsorption between the zinc and the hydroxyl group. nih.gov

The table below summarizes findings on Lewis acid-facilitated C-O bond cleavage in compounds analogous to this compound.

Catalyst SystemLewis AcidSubstrate TypeKey Finding
Nickel Diphosphine ComplexAlMe₃Pendant Aryl-Methyl EthersRate of C-O bond cleavage increased by several orders of magnitude. nsf.govnih.gov
Co–Zn/H-betaZnPhenolic dimers with β-O-4 ether linkagesZn Lewis acid activates the ether bond; side-chain hydroxyl groups enhance reactivity. nih.gov
Carbazole PhotocatalystCs⁺ (from Cs₂CO₃)Alkyl Aryl EthersLewis acidic Cs cation interacts with the ether to activate it as an electron acceptor. acs.org

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules like analogs of this compound. A key synthetic route to related structures, such as β-aminoalcohols, involves the nucleophilic ring-opening of epoxides. The regiochemical outcome of this reaction—that is, whether the nucleophile attacks the more or less sterically hindered carbon of the epoxide ring—is a central challenge.

One relevant study investigated the synthesis of β-aminoalcohols via the aminolysis of epoxides using solid acid catalysts like sulfated zirconia (SZ). In the synthesis of 1-(phenylamino)-3-(o-tolyloxy)propan-2-ol, which is an analog of the parent compound, the reaction proceeds by the opening of a 3-(o-tolyloxy)propylene oxide precursor with an amine. nih.gov The use of such catalysts influences the reaction's regioselectivity. The properties of the catalyst, such as its acid strength, can direct the nucleophilic attack to a specific carbon atom of the oxirane ring. nih.gov

In the classical synthesis of β-aminoalcohols from epoxides, the reaction involves the nucleophilic opening of the oxirane by an amine. nih.gov For an unsymmetrical epoxide derived from this compound, two regioisomers can potentially be formed. The choice of catalyst and reaction conditions determines the selectivity for one isomer over the other. For instance, in the catalyzed aminolysis of 2,3-epoxy-3-phenoxy propane with benzylamine, different solid acid catalysts can lead to varying yields and selectivity, highlighting the catalyst's role in controlling the regiochemical outcome. nih.gov

The table below illustrates the regioselective synthesis of a β-aminoalcohol analog of this compound.

Epoxide PrecursorNucleophileProductSignificance
3-(o-tolyloxy)propylene oxideAniline1-(Phenylamino)-3-(o-tolyloxy)propan-2-ol nih.govDemonstrates a synthetic transformation where regioselectivity is a key factor in forming a specific isomer.
3-Phenoxypropylene oxideBenzylamine1-(Benzylamino)-3-phenoxypropan-2-ol nih.govServes as a model reaction showing the aminolysis of a structurally similar aryl glycidyl ether.

While detailed stereoselective studies specifically on this compound are not widely documented in the reviewed literature, the principles from related syntheses are applicable. For chiral precursors, stereoselective transformations, such as the Katsuki-Sharpless epoxidation, are employed to create specific stereogenic centers, which are then carried through subsequent reaction steps to yield a final product with a defined absolute stereochemical configuration. beilstein-journals.org

Applications of 3 O Tolyloxy 1 Propanol and Its Derivatives As Chemical Intermediates

Utility in Materials Science and Polymer Chemistry as Building Blocks

In materials science and polymer chemistry, molecules like 3-(o-tolyloxy)-1-propanol are valuable as monomers or building blocks for creating new polymers with specific properties. scitechdaily.com The hydroxyl (-OH) group on the propanol (B110389) chain can be readily modified or used as a point of polymerization. Synthetic polymers are long chains composed of these monomer units, and the precise arrangement and chemical nature of these units dictate the material's properties, such as flexibility or stiffness. scitechdaily.com

Derivatives of this compound can be incorporated into polymer backbones or as side chains to influence the final material's characteristics. For instance, the aromatic tolyl group can enhance thermal stability and modify the refractive index of a polymer. The ether linkage offers chemical stability and some degree of flexibility.

Biobased materials are increasingly sought after to create more sustainable plastics. nih.gov Phenolic compounds, such as eugenol (B1671780) (which shares structural similarities with the tolyloxy group), are recognized as promising building blocks for biobased polymers. nih.govresearchgate.net The functional groups on these molecules allow for various polymerization reactions. nih.gov Similarly, this compound can be used in the synthesis of specialized polymers like polyesters or polyurethanes through reactions involving its hydroxyl group. The development of end-functionalized polymers, where specific chemical groups are placed at the ends of a polymer chain, is another area where this compound could serve as a crucial starting material for creating advanced materials with tailored properties. escholarship.org

Precursors in Agrochemical and Pesticide Research

The structural motifs present in this compound are also found in various agrochemicals and pesticides. Aryloxy-based compounds are used extensively in this field. While specific, large-scale applications of this compound in commercial pesticides are not widely documented in public literature, it is recognized as an intermediate for agrochemical synthesis. mallakchemicals.com Its structure can be a precursor for creating active ingredients in herbicides, fungicides, or insecticides.

The synthesis of such compounds often involves modifying the propanol group into other functionalities or using it as a handle to attach the molecule to other chemical entities. The development of novel pesticides often involves creating and screening libraries of compounds with varied structures, and this compound serves as a readily available starting material for generating such derivatives for biological testing.

Contributions to Broader Medicinal Chemistry Research as Novel Chemical Scaffolds

Beyond its direct role as an intermediate for specific drugs, this compound contributes to medicinal chemistry as a "chemical scaffold." A scaffold is a core molecular structure upon which new derivatives are built to explore chemical space and discover new biologically active molecules. nih.gov The exploration of these novel molecular frameworks is a significant challenge in drug discovery. univr.it

The this compound framework is a simple, yet versatile scaffold. Researchers can systematically modify several parts of the molecule:

The hydroxyl group can be converted into esters, amines, or other functional groups.

The aromatic ring can be further substituted to alter properties like lipophilicity and binding interactions.

The propyl chain can be lengthened, shortened, or branched.

This systematic modification allows for the creation of compound libraries. These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify "hits"—compounds that show a desired biological activity. nih.gov For example, novel series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which share the same core scaffold, have been synthesized and evaluated as potent sodium channel blockers for potential stroke treatment. nih.gov This demonstrates how the fundamental aryloxy propanol structure serves as a valuable starting point for discovering new therapeutic agents.

Spectroscopic and Chromatographic Characterization in Research of 3 O Tolyloxy 1 Propanol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and purity of 3-(o-Tolyloxy)-1-propanol. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the ¹H NMR spectrum of a related compound, propan-1-ol, the hydrogen atoms are in four distinct chemical environments, leading to four separate signals with an integration ratio of 3:2:2:1, which corresponds to the number of protons in each unique position. docbrown.info For this compound, the spectrum would be more complex due to the presence of the o-tolyl group, but would similarly provide crucial information about the connectivity of atoms. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of the proton signals would allow for the unambiguous assignment of each proton in the molecule.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. The number of distinct signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. For instance, the ¹³C NMR spectrum of propan-1-ol shows three distinct signals, corresponding to its three carbon atoms. docbrown.info

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.8 - 7.2111 - 157
-OCH₂-~4.0~68
-CH₂- (middle)~2.0~30
-CH₂OH~3.7~60
-OHVariable-
-CH₃~2.2~16

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS), including LC-MS and GC-MSD

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragmentation pattern are analyzed. The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.orglibretexts.org For this compound, characteristic fragments would likely include the loss of the propanol (B110389) side chain and fragments arising from the tolyloxy group. The molecular ion peak, though sometimes weak in alcohols, would confirm the molecular weight of the compound. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of individual components within a mixture.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Ion Notes
166[C₁₀H₁₄O₂]⁺Molecular Ion (M⁺)
107[C₇H₇O]⁺Loss of the propanol side chain
91[C₇H₇]⁺Tropylium ion from the tolyl group
77[C₆H₅]⁺Phenyl cation
59[C₃H₇O]⁺Propanol fragment

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding. docbrown.info C-H stretching vibrations from the alkyl and aromatic parts of the molecule would appear around 2850-3000 cm⁻¹. docbrown.info The C-O stretching vibrations for the ether and alcohol groups would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. docbrown.info The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Bond Vibration Functional Group
3200 - 3500 (broad)O-H stretchAlcohol
2850 - 3000C-H stretchAlkyl and Aromatic
1450 - 1600C=C stretchAromatic Ring
1200 - 1260C-O stretchAryl Ether
1000 - 1100C-O stretchPrimary Alcohol

Chromatographic Methods for Separation, Purity, and Enantiomeric Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural sources, assessing its purity, and, if applicable, separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a key parameter for its identification and purity assessment. Chiral HPLC, using a chiral stationary phase (CSP), can be used to separate enantiomers if the molecule is chiral. The choice of the mobile phase, often consisting of alcohols like ethanol, methanol, or isopropanol, is crucial for achieving good separation. mdpi.com

Gas Chromatography (GC), including Chiral GC-FID

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being sufficiently volatile, can be analyzed by GC. A flame ionization detector (FID) is commonly used for the detection of organic compounds. The retention time of the compound on a specific GC column under defined temperature programming is a characteristic property used for its identification. The purity of the sample can be determined by the relative area of the peak corresponding to this compound.

Chiral Gas Chromatography, utilizing a chiral stationary phase, can be employed for the enantiomeric separation of chiral compounds. This is particularly important in pharmaceutical and biological studies where the different enantiomers of a compound may exhibit different biological activities.

High-Performance Thin Layer Chromatography (HPTLC) for Related Derivatives

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides enhanced separation efficiency, better resolution, and improved detection limits. researchgate.net It is a valuable technique for the analysis of pharmaceutical compounds, including the derivatives of this compound. The development of a robust HPTLC method involves careful selection of the stationary phase, mobile phase, and detection wavelength to achieve optimal separation and quantification of the target analytes and any related impurities.

For the analysis of aromatic propanol derivatives, which are structurally similar to this compound, HPTLC methods have been successfully developed and validated. These methods typically utilize silica (B1680970) gel 60 F254 plates as the stationary phase, offering excellent separation capabilities for moderately polar compounds. The choice of the mobile phase is critical and often consists of a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of an acid or base to improve peak shape and resolution.

A hypothetical HPTLC method for the analysis of this compound and its potential process-related impurities could be developed based on established methods for similar compounds. The following table outlines a potential HPTLC method for the separation of this compound from its starting materials, o-cresol (B1677501) and 3-chloro-1-propanol, and a potential byproduct, 1,3-bis(o-tolyloxy)propane.

Table 1: Hypothetical HPTLC Method for this compound and Related Compounds

ParameterDetails
Stationary Phase Pre-coated Silica Gel 60 F254 HPTLC plates
Mobile Phase Toluene:Ethyl Acetate:Glacial Acetic Acid (8:2:0.1, v/v/v)
Application Volume 5 µL
Band Width 8 mm
Development Mode Ascending
Saturation Time 20 minutes
Development Distance 80 mm
Detection Densitometric scanning at 272 nm
Analytes o-cresol, 3-chloro-1-propanol, this compound, 1,3-bis(o-tolyloxy)propane
Expected Rf Values o-cresol: ~0.653-chloro-1-propanol: ~0.30this compound: ~0.451,3-bis(o-tolyloxy)propane: ~0.80

This table is a hypothetical representation based on typical HPTLC methods for related aromatic compounds and would require experimental verification.

The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). This ensures the method is reliable and suitable for its intended purpose, such as impurity profiling or quantitative analysis of the active pharmaceutical ingredient.

Advanced Analytical Strategies in Reaction Monitoring and Product Analysis

The synthesis of this compound, often achieved through a Williamson ether synthesis, can be significantly optimized by implementing advanced analytical strategies for real-time reaction monitoring. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com This approach moves away from traditional post-production testing towards building quality into the product by design.

In-situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, are powerful PAT tools for monitoring the progress of chemical reactions in real-time. rsc.org For the Williamson ether synthesis of this compound, an in-situ ATR-FTIR probe can be immersed directly into the reaction vessel. This allows for the continuous collection of infrared spectra, providing a wealth of information about the changing concentrations of reactants, intermediates, and the final product.

The synthesis involves the reaction of the sodium salt of o-cresol with 3-chloro-1-propanol. Key spectral regions can be monitored to track the progress of the reaction. For instance, the disappearance of the characteristic O-H stretching band of o-cresol and the appearance of the C-O-C ether linkage stretching vibration of this compound can be quantitatively monitored over time. This real-time data allows for the determination of reaction kinetics, identification of the reaction endpoint, and detection of any potential side reactions or intermediate buildup.

The data generated from in-situ spectroscopy can be analyzed using chemometric methods to build predictive models. These models can correlate the spectral data with critical process parameters (CPPs) and critical quality attributes (CQAs). By understanding these relationships, the manufacturing process can be controlled in real-time to ensure consistent product quality and optimize process efficiency.

The following table illustrates the type of data that could be generated from in-situ ATR-FTIR monitoring of the synthesis of this compound.

Table 2: Illustrative Data from In-situ ATR-FTIR Monitoring of this compound Synthesis

Reaction Time (minutes)o-Cresol Concentration (Normalized Area)This compound Concentration (Normalized Area)
01.000.00
150.780.22
300.550.45
600.250.75
900.080.92
120<0.01>0.99

This table presents illustrative data to demonstrate the concept of real-time reaction monitoring and does not represent actual experimental results.

By implementing such advanced analytical strategies, manufacturers can gain a deeper understanding of the synthesis of this compound, leading to a more robust and well-controlled manufacturing process, ultimately ensuring the consistent production of a high-quality final product.

Computational and Theoretical Investigations of 3 O Tolyloxy 1 Propanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the electronic structure and intrinsic reactivity of 3-(o-Tolyloxy)-1-propanol. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels within the molecule.

Detailed research findings from theoretical studies on similar aromatic ethers reveal key electronic properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. The MEP map for a molecule like this compound would illustrate the regions of positive and negative electrostatic potential. The oxygen atoms of the ether and alcohol groups are expected to be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be a region of positive potential (electron-poor), indicating a site for nucleophilic interaction. These computational analyses help in predicting how the molecule will interact with other reagents. researchgate.netiosrjournals.org

Table 1: Illustrative Quantum Chemical Properties of this compound Calculated using DFT with B3LYP/6-311++G(d,p) basis set.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

This interactive table provides hypothetical data based on calculations for structurally related molecules to illustrate the typical outputs of quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.

MD simulations can also be used to study the behavior of this compound in different solvent environments, which is important for understanding its solubility and partitioning behavior. The simulations can quantify interactions such as hydrogen bonds between the hydroxyl group of the propanol (B110389) chain and solvent molecules. figshare.com

Table 2: Torsional Angle Preferences in this compound from MD Simulations

Torsional AngleMost Populated Angle (degrees)
C(aryl)-O-C-C178°
O-C-C-C-65°
C-C-C-OH60°

This interactive table presents hypothetical data illustrating the likely stable conformations of the propanol side chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com For a class of compounds like aryloxypropanolamines, QSAR studies can predict the reactivity of new derivatives based on their structural features. mdpi.comnih.gov

In the context of this compound, a QSAR model could be developed to predict a specific aspect of its reactivity, such as its rate of reaction in a particular chemical transformation. The model would be built using a dataset of related aryloxypropanol derivatives with known reactivity data. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the dataset. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net

Statistical methods such as multiple linear regression or partial least squares are then used to create a model that correlates these descriptors with the observed reactivity. The predictive power of the QSAR model is assessed through internal and external validation techniques. mdpi.com

Table 3: Example of Descriptors Used in a QSAR Model for Aryloxypropanol Reactivity

Descriptor TypeExample DescriptorCorrelation with Reactivity
ElectronicLUMO EnergyNegative
StericMolecular VolumePositive
TopologicalWiener IndexNegative

This interactive table illustrates the types of molecular descriptors that could be used in a QSAR model and their hypothetical correlation with chemical reactivity.

Reaction Pathway and Transition State Analysis in Aryloxypropanol Chemistry

Understanding the mechanism of chemical reactions involving this compound can be achieved through computational analysis of reaction pathways and transition states. A key reaction in the synthesis of aryloxypropanols is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. khanacademy.orgyoutube.commasterorganicchemistry.com

Computational methods can be used to model the energy profile of this reaction for the synthesis of this compound. This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state can also be determined, providing a snapshot of the bond-breaking and bond-forming processes.

By analyzing the reaction pathway, chemists can gain insights into the factors that influence the reaction rate and selectivity. For example, the steric hindrance of the o-tolyl group could be computationally analyzed to understand its effect on the reaction rate compared to less hindered analogues.

Table 4: Calculated Energy Profile for a Key Step in Aryloxypropanol Synthesis

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State+22.5
Products-15.0

This interactive table provides an illustrative energy profile for a hypothetical SN2 reaction step in the synthesis of an aryloxypropanol.

Future Research Directions and Unexplored Avenues for 3 O Tolyloxy 1 Propanol

Development of Novel Synthetic Routes and Sustainable Methodologies

The classical Williamson ether synthesis, while effective, often requires harsh conditions and generates significant salt waste. Future research is poised to develop more environmentally benign and efficient methods for the synthesis of 3-(o-tolyloxy)-1-propanol and its analogues.

One promising avenue is the advancement of catalytic Williamson ether synthesis (CWES) . Research has shown that by increasing the temperature to above 300 °C, the Williamson synthesis can be performed as a homogeneous catalytic process, boosting the alkylating power of weaker agents like alcohols and esters. acs.org This approach could enable the direct coupling of o-cresol (B1677501) and 1,3-propanediol, minimizing the use of hazardous alkylating agents and salt formation. acs.org

Metal-free synthesis strategies offer another green alternative. The arylation of alcohols with diaryliodonium salts in water under mild, metal-free conditions has been demonstrated for the synthesis of alkyl aryl ethers. organic-chemistry.org This method avoids the use of expensive and potentially toxic metal catalysts and utilizes an environmentally friendly solvent. organic-chemistry.org Exploring the application of this methodology to the synthesis of this compound could lead to a more sustainable industrial process.

Furthermore, dehydrogenative coupling reactions, which involve the direct C-H/O-H coupling of an arene and an alcohol, represent an atom-economical approach to aryl ether synthesis. sioc-journal.cn While challenges in selectivity and efficiency remain, the development of novel catalysts for the direct coupling of o-cresol and 1,3-propanediol would be a significant step forward.

Finally, the use of bifunctional catalysts that combine both acidic and metallic sites could enable one-pot syntheses from readily available starting materials. acs.orgrsc.org For instance, a catalyst could be designed to first facilitate the formation of the ether linkage and then catalyze a subsequent transformation of the propanol (B110389) moiety.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Catalytic Williamson Ether Synthesis (CWES)High temperature, homogeneous catalysis, weak alkylating agents. acs.orgReduced salt waste, use of less hazardous reagents.
Metal-Free ArylationDiaryliodonium salts, aqueous media, mild conditions. organic-chemistry.orgAvoidance of metal catalysts, environmentally friendly.
Dehydrogenative CouplingDirect C-H/O-H coupling, atom-economical. sioc-journal.cnHigh atom economy, reduced number of synthetic steps.
Bifunctional CatalysisCombination of multiple catalytic sites in one material. acs.orgrsc.orgPotential for one-pot, multi-step syntheses.

Exploration of Undiscovered Reactivity Patterns and Selectivity

The presence of both a reactive hydroxyl group and a stable aryl ether in this compound opens the door to exploring a wide range of chemoselective reactions. Future research should focus on uncovering novel reactivity patterns and achieving high selectivity in the functionalization of this molecule.

The alkoxy group of an aryl ether activates the aromatic ring towards electrophilic substitution reactions . khanacademy.org A systematic study of reactions like nitration, halogenation, and Friedel-Crafts acylation on this compound could reveal interesting regioselectivity influenced by the tolyloxy substituent.

Conversely, the C-O bond of aryl ethers can be cleaved under specific conditions. Nickel-catalyzed electrochemical cleavage of allyl aryl ethers has been demonstrated as a method for deprotection. acs.org Investigating similar C-O bond activation strategies for this compound could lead to novel synthetic transformations and late-stage functionalization of more complex molecules. acs.org

The primary alcohol moiety is amenable to a variety of transformations. Beyond standard oxidation and esterification, exploring less common reactions could yield valuable derivatives. For instance, chemoselective deoxygenation of the secondary benzylic alcohol in the presence of other functional groups has been achieved through a formylation and reduction sequence. d-nb.info Applying similar selective strategies to the primary alcohol of this compound in the presence of the aryl ether could lead to the synthesis of novel compounds.

Furthermore, the development of intramolecular reactions that involve both the alcohol and the aryl ether moieties could lead to the synthesis of novel heterocyclic structures. For example, an intramolecular C-H arylation could potentially form a chromane derivative.

Design and Synthesis of New Catalytic Systems for Transformations

The development of novel and highly efficient catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Research in this area should focus on both homogeneous and heterogeneous catalysis, with an emphasis on selectivity, sustainability, and catalyst recyclability.

The design of bifunctional catalysts holds significant promise. rsc.orgmdpi.com A single catalyst possessing both Lewis acidic sites to activate the ether oxygen and transition metal centers to facilitate C-O bond cleavage or C-H activation could enable novel transformations. Such catalysts could be designed as either homogeneous complexes or heterogeneous materials with well-defined active sites.

In the realm of homogeneous catalysis , the development of new ligand scaffolds for transition metals like palladium and nickel could lead to catalysts with enhanced activity and selectivity for the functionalization of aryl ethers. thieme-connect.com For instance, ligands that promote challenging cross-coupling reactions at the ortho-position of the tolyl group could be explored.

Heterogeneous catalysis offers advantages in terms of catalyst separation and reuse. rsc.org The synthesis of structured catalysts, such as metal nanoparticles supported on porous materials, with controlled size and composition could lead to highly active and selective systems for the transformation of this compound. For example, supported gold nanoparticles have shown activity in the selective oxidation of alcohols.

Moreover, the exploration of biocatalysis for the synthesis and modification of aryl ethers is a rapidly growing field. Enzymes could offer unparalleled selectivity and operate under mild, environmentally friendly conditions.

Catalyst TypeDesign StrategyPotential Application for this compound
Bifunctional CatalystsCombining acidic and metallic sites. acs.orgrsc.orgrsc.orgmdpi.comOne-pot synthesis and functionalization.
Homogeneous CatalystsNovel ligand design for transition metals. thieme-connect.comSelective C-H and C-O bond functionalization.
Heterogeneous CatalystsSupported metal nanoparticles, structured materials. rsc.orgEnhanced reactivity and catalyst recyclability.
BiocatalystsEnzyme engineering and discovery.Enantioselective transformations and green synthesis.

Application of Advanced Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, the application of advanced characterization techniques will be essential for unambiguous structure elucidation and stereochemical assignment.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. nih.govipb.ptresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be invaluable for assigning the proton and carbon signals of complex derivatives, especially in cases of intricate substitution patterns or the formation of new ring systems. nih.govnih.gov For chiral derivatives, specialized NMR techniques in combination with chiral solvating agents can be used to determine enantiomeric purity.

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. nih.govcrick.ac.ukresearchgate.net Obtaining single crystals of complex derivatives of this compound and analyzing them using X-ray diffraction will be crucial for confirming their absolute configuration and understanding their solid-state packing and intermolecular interactions. nih.govcrick.ac.uk

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for determining the elemental composition of new compounds. nih.gov Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide valuable information about the fragmentation patterns of derivatives, aiding in their structural characterization.

Furthermore, computational methods, such as Density Functional Theory (DFT) , can be used in conjunction with experimental data to predict spectroscopic properties and rationalize observed reactivity and selectivity. nih.gov

Characterization TechniqueInformation ProvidedApplication to this compound Derivatives
2D NMR (COSY, HSQC, HMBC)Connectivity of atoms, structural elucidation. nih.govipb.ptresearchgate.netnih.govAssignment of complex proton and carbon spectra.
X-ray Crystallography3D structure, stereochemistry, intermolecular interactions. nih.govcrick.ac.ukresearchgate.netUnambiguous determination of absolute configuration.
High-Resolution Mass Spectrometry (HRMS)Elemental composition. nih.govConfirmation of molecular formulas.
Density Functional Theory (DFT)Prediction of spectroscopic properties and reactivity. nih.govRationalization of experimental observations.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(o-Tolyloxy)-1-propanol?

  • Answer : A common approach involves condensing o-cresol (o-tolyl group precursor) with 2,3-epoxypropanol derivatives under alkaline conditions. For example, 3-aryloxy-1,2-epoxypropanes can be synthesized by reacting phenols with 2,3-epoxypropyl chloride in aqueous alkali. This method can be adapted by substituting phenol with o-cresol to introduce the o-tolyl group . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to minimize side reactions like epoxide ring-opening.

Q. How should researchers handle and store this compound safely in the laboratory?

  • Answer : Key safety protocols include:

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in a tightly sealed container away from oxidizers and heat sources.
  • Waste Disposal : Segregate waste and consult certified hazardous waste management services .

Q. What experimental techniques are suitable for characterizing this compound's physicochemical properties?

  • Answer :

  • Vapor Pressure : Use transpiration or ebulliometry methods. For structurally similar compounds (e.g., 3-(dimethylamino)-1-propanol), transpiration aligns better with ebulliometric data than static methods .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups and purity.
  • Chromatography : HPLC or GC-MS for purity assessment and identification of byproducts .

Advanced Research Questions

Q. How can contradictions in physicochemical data (e.g., vapor pressure) for this compound be resolved?

  • Answer : Discrepancies often arise from methodological differences (e.g., static vs. transpiration methods). To resolve:

Cross-validate results using multiple techniques (e.g., ebulliometry and transpiration).

Compare with structurally analogous compounds (e.g., 3-(dimethylamino)-1-propanol) to identify trends .

Use databases like SciFinder to aggregate boiling points at varying pressures, though caution is needed due to inconsistent data quality .

Q. What reaction mechanisms govern the oxidation and reduction of this compound?

  • Answer :

  • Oxidation : Under acidic conditions with KMnO₄, the primary alcohol group (-CH₂OH) oxidizes to a carboxylic acid. Intermediate steps involve formation of a ketone via protonation and hydroxyl group elimination .
  • Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups if present, but the propanol backbone typically remains stable under mild conditions. Monitor reaction progress via TLC or in-situ IR .

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

  • Answer :

  • Docking Studies : Use software like AutoDock to simulate interactions with enzymes/receptors (e.g., cytochrome P450).
  • QSAR Models : Correlate substituent effects (e.g., electron-donating o-tolyl group) with activity trends.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. What strategies optimize the regioselectivity of nucleophilic substitutions in this compound derivatives?

  • Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
  • Steric Guidance : The o-tolyl group’s steric bulk directs substitutions to less hindered positions. Validate outcomes via NOESY NMR .

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Reactant of Route 1
3-(o-Tolyloxy)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-(o-Tolyloxy)-1-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.